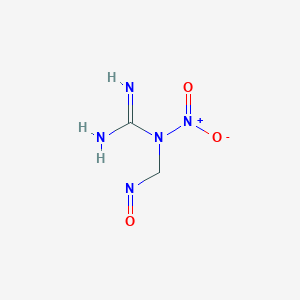
Nitrosomethylnitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A nitrosoguanidine derivative with potent mutagenic and carcinogenic properties.
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
Nitrosomethylnitroguanidine is recognized for its role in carcinogenicity research. It has been extensively studied for its effects on different animal models, revealing significant insights into tumor induction and the mechanisms of cancer development.
- Animal Studies : NMNG has demonstrated sufficient evidence of carcinogenicity in several animal species, including mice, rats, and dogs. For instance, studies have shown that NMNG can induce tumors at various sites following oral administration, such as papillomas and squamous-cell carcinomas in the esophagus and forestomach, and adenocarcinomas in the gastrointestinal tract .
- Mechanism of Action : As an alkylating agent, NMNG interacts with DNA, leading to mutations that can initiate cancerous transformations. It has been shown to induce DNA strand breaks and chromosomal aberrations in both rodent cells and human cell lines . This property makes NMNG a valuable tool for understanding the genetic basis of cancer.
Genetic Research
NMNG's mutagenic properties have made it a subject of interest in genetic research. It is utilized to study the effects of DNA damage and repair mechanisms.
- Mutagenesis Studies : Research indicates that NMNG induces genetic mutations across various organisms, including bacteria, fungi, and higher eukaryotes like Drosophila. Its ability to cause somatic mutations has been leveraged to understand mutagenesis pathways and the potential for hereditary genetic changes .
- Cell Transformation Assays : NMNG is frequently used in assays designed to evaluate cell transformation capabilities. These assays help elucidate the cellular processes involved in tumorigenesis and provide insights into potential therapeutic targets for cancer treatment .
Toxicological Assessments
The toxicological profile of NMNG is critical for understanding its safety and implications for human health.
- Toxicity Testing : Studies involving NMNG have highlighted its toxic effects on reproductive health and overall organism viability. For example, exposure to NMNG has been linked to reduced fertility rates in animal models, indicating its potential impact on reproductive systems .
- Environmental Impact : Given its carcinogenic properties, understanding the environmental presence and degradation of NMNG is essential for assessing risks associated with exposure in occupational settings or through contaminated food sources .
Case Studies
Several case studies illustrate the applications of NMNG in real-world scenarios:
- Laboratory Exposures : In a genetics laboratory setting, prolonged exposure to NMNG was associated with increased incidences of brain tumors among workers. This highlighted the compound's potential risk factors in occupational health contexts .
- Cancer Induction Models : Experimental models using NMNG have been pivotal in studying breast cancer induction through estrogen-dependent pathways. Such models allow researchers to investigate hormonal influences on tumor development while assessing therapeutic interventions .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Carcinogenicity | Induces tumors in various animal models; studied for mechanisms of cancer. |
| Genetic Research | Used to study mutagenesis; induces mutations in multiple organisms. |
| Toxicological Assessments | Evaluates reproductive toxicity; assesses environmental risks. |
| Case Studies | Occupational exposure linked to increased cancer risk; models for breast cancer research. |
Eigenschaften
Molekularformel |
C2H5N5O3 |
|---|---|
Molekulargewicht |
147.09 g/mol |
IUPAC-Name |
1-nitro-1-(nitrosomethyl)guanidine |
InChI |
InChI=1S/C2H5N5O3/c3-2(4)6(1-5-8)7(9)10/h1H2,(H3,3,4) |
InChI-Schlüssel |
ZDLJBIHLNFJTIS-UHFFFAOYSA-N |
SMILES |
C(N=O)N(C(=N)N)[N+](=O)[O-] |
Kanonische SMILES |
C(N=O)N(C(=N)N)[N+](=O)[O-] |
Synonyme |
Methylnitronitrosoguanidine Methylnitrosonitroguanidine MNNG N Methyl N' nitro N nitrosoguanidine N-Methyl-N'-nitro-N-nitrosoguanidine Nitrosomethylnitroguanidine Nitrosonitromethylguanidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















